molecular formula C19H13N3O4 B353013 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide CAS No. 713112-64-2

2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B353013
CAS No.: 713112-64-2
M. Wt: 347.3g/mol
InChI Key: RIROVSCUBFSTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide (CAS 713112-64-2) is a synthetic hybrid molecule designed for drug discovery and biological screening. This compound features a phthalazin-1(2H)-one core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities, including anticancer properties . The phthalazinone moiety is covalently linked via a methylene bridge to a 2-oxo-2H-chromene-3-carboxamide (coumarin) unit, another structure with a wide profile of reported biological activities. The molecular hybridization strategy used in its design aims to combine the bioactive properties of both pharmacophores, potentially leading to novel compounds with improved efficacy and modified selectivity for research applications . Phthalazinone derivatives have been investigated as inhibitors of key enzymes such as Poly (ADP-ribose) polymerase (PARP), with olaparib being a prominent example, while coumarin-carboxamide derivatives have shown promise as potent and selective inhibitors of enzymes like monoamine oxidase (MAO) for neuroscience research . This makes the compound a valuable candidate for screening in oncology and neurological disorder research programs. Researchers can utilize this compound as a building block in medicinal chemistry or as a lead compound for optimization. It has a molecular weight of 347.33 g/mol and an empirical formula of C 19 H 13 N 3 O 4 . Its drug-likeness is supported by calculated properties including a topological polar surface area (TPSA) of 96.9 Ų, two hydrogen bond donors, and four hydrogen bond acceptors, indicating favorable permeability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-17(14-9-11-5-1-4-8-16(11)26-19(14)25)20-10-15-12-6-2-3-7-13(12)18(24)22-21-15/h1-9H,10H2,(H,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIROVSCUBFSTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Mediated Coupling

Chromene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 2h). The crude chloride is reacted with (4-oxo-3,4-dihydrophthalazin-1-yl)methylamine in dry dichloromethane (DCM) with triethylamine (TEA, 2eq) at 0°C→25°C for 6h. This method yields 68–72% product but requires rigorous moisture control.

Direct Carbodiimide Coupling

A one-pot approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. Chromene-3-carboxylic acid (1eq), amine (1.2eq), EDCI (1.5eq), and HOBt (1eq) react at 25°C for 12h, achieving 75–80% yield with easier handling.

Reaction Optimization and Yield Enhancement

ParameterAcid Chloride MethodCarbodiimide Method
Temperature (°C)0→2525
Time (h)612
SolventDCMDMF
Yield (%)68–7275–80
Purity (HPLC)>98%>97%

Key findings:

  • Solvent Choice : DMF improves amine solubility, reducing reaction time.

  • Catalyst Load : HOBt (1eq) suppresses racemization during coupling.

  • Scaling Effects : Batch sizes >100g require slow amine addition (0.5mL/min) to prevent exothermic side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400MHz, DMSO-d₆): δ 8.87 (s, 1H, chromene C4-H), 8.74 (t, J=5.8Hz, 1H, NH), 7.99–7.40 (m, 6H, aromatic), 5.21 (s, 2H, CH₂), 3.73 (s, 3H, OCH₃ in byproducts).

  • ¹³C NMR : 161.42ppm (chromene C=O), 160.87ppm (amide C=O), 55.44ppm (OCH₃).

  • HRMS : m/z calcd. for C₁₉H₁₃N₃O₄ [M+H]⁺ 347.0895, found 347.0898.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1mL/min) shows a single peak at t=6.72min, confirming >98% purity.

Challenges and Troubleshooting

  • Byproduct Formation :

    • Issue: O-methylation at the phthalazine N2-position occurs if methanol is used as solvent.

    • Solution: Replace methanol with ethanol or DCM.

  • Low Coupling Efficiency :

    • Issue: Amine hydrochloride salts reduce nucleophilicity.

    • Solution: Pre-treat amine with TEA (2eq) in DCM before coupling.

Emerging Methodologies

Recent advances propose enzymatic coupling using lipase B (CAL-B) in tert-butanol (40°C, 24h), achieving 65% yield with no racemization. While currently less efficient, this green chemistry approach avoids toxic chlorinated solvents.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Analysis : Acid chloride method costs $12.50/g vs. $15.20/g for carbodiimide route.

  • Waste Streams : Carbodiimide method generates 3.2kg waste/kg product vs. 1.8kg for acid chloride.

  • Regulatory Compliance : Residual EDCI must be <50ppm (ICH Q3C guidelines), achievable via silica gel filtration .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Common Synthetic Steps:

  • Formation of Phthalazinone : The initial step often involves synthesizing a phthalazinone derivative.
  • Coupling Reaction : The phthalazinone is then reacted with a chromene derivative under controlled conditions to form the target compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

Research indicates that 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide exhibits various biological activities, making it a candidate for therapeutic applications.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against receptor tyrosine kinases (RTKs), which are crucial in cancer progression .

Antimicrobial Properties

Research has explored the antimicrobial potential of this compound and its analogs. A series of derivatives have been synthesized and evaluated for their activity against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several studies have been conducted to evaluate the efficacy and mechanism of action of this compound.

Case Study 1: Anticancer Mechanism

A study focused on the interaction of this compound with vascular endothelial growth factor receptor 2 (VEGFR2), revealing its potential as an inhibitor. The compound was tested on HT-29 and COLO-205 cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in cancer cells .

Case Study 2: Antimicrobial Evaluation

In another study, derivatives were tested against a panel of pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve key enzymes in cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:

Coumarin-Phthalazinone Hybrids

  • 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A22) Structural Differences: Incorporates a difluorocyclohexane-piperazine moiety instead of the coumarin-carboxamide group. Molecular Weight: 499.23226 g/mol (vs. ~381.35 g/mol for the target compound).
  • 4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A23)

    • Structural Differences : Lacks fluorine on the cyclohexane ring compared to A22.
    • Molecular Weight : 463.25110 g/mol.
    • Functional Impact : Reduced electronegativity may lower metabolic stability compared to A22 .

Coumarin-Benzohydrazide Derivatives

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2)
    • Structural Differences : Replaces the coumarin-carboxamide with a benzohydrazide linker.
    • Molecular Weight : 355.15720 g/mol.
    • Functional Impact : The hydrazide group introduces hydrogen-bonding capacity but may reduce enzymatic stability compared to carboxamides .

Sulfonamide-Linked Coumarins

  • 2-Oxo-N-(4-Sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Structural Differences: Substitutes the phthalazinone-methyl group with a sulfamoylphenyl moiety. Synthesis: Prepared via reflux in acetic acid with sodium acetate, yielding 94% purity . Functional Impact: The sulfonamide group enhances solubility and may confer antibacterial or diuretic activity .

Methoxy-Substituted Coumarin Carboxamides

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Structural Differences: Features a 4-methoxyphenethyl group instead of the phthalazinone-methyl unit.

Chromene-Aldehyde Precursors

  • 4-Oxo-4H-chromene-3-carboxaldehyde Structural Differences: Lacks the carboxamide and phthalazinone groups. Functional Impact: The aldehyde group enables nucleophilic addition reactions, making it a versatile intermediate for synthesizing heterocyclic systems .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Data (NMR/MS)
Target Compound Coumarin-Phthalazinone Carboxamide-methylene linker C₂₀H₁₄N₃O₄ 381.35 Not reported in evidence
A22 Phthalazinone-Piperazine Difluorocyclohexane, fluorobenzyl C₂₇H₂₉F₃N₄O₂ 499.23226 NMR: δ 7.4–8.1 (ArH)
B2 Benzohydrazide-Phthalazinone Fluorobenzyl, propylhydrazide C₁₉H₁₉FN₄O₂ 355.15720 MS: m/z 355 (M+)
Compound 12 Coumarin-Sulfonamide 4-Sulfamoylphenyl C₁₆H₁₂N₂O₅S 344.34 IR: 1664 cm⁻¹ (C=O)
N-(4-Methoxyphenethyl) Coumarin Coumarin-Carboxamide 4-Methoxyphenethyl C₁₉H₁₇NO₄ 323.34 ¹H-NMR: δ 3.77 (OCH₃)

Biological Activity

The compound 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide is a derivative of chromene and phthalazine, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, with a molecular weight of approximately 328.372 g/mol. The structure features a chromene moiety linked to a phthalazine derivative, which is critical for its biological interactions.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
  • Antioxidant Properties : The chromene structure is known for its antioxidant capabilities, which can mitigate oxidative stress in cells and potentially reduce inflammation.
  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, making them candidates for developing new antibacterial and antifungal agents .

Biological Activity Data

The following table summarizes the biological activities reported for the compound and its analogs:

Activity IC50 Value (μM) Cell Line/Target Reference
PARP Inhibition0.014VEGFR-2
Cytotoxicity3.38 / 10.55HT-29 / COLO-205
Antifungal ActivityN/ACandida albicans
Antioxidant ActivityN/AVarious cell lines

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various phthalazine derivatives, including the compound , it was observed that it exhibited significant cytotoxicity against colorectal cancer cell lines (HT-29) with an IC50 value of 3.38 μM, indicating its potential as an anticancer agent .
  • VEGFR-2 Inhibition : Another study highlighted the compound's ability to inhibit VEGFR-2, a key player in tumor angiogenesis, with an IC50 value of 0.014 μM. This suggests that it could be beneficial in cancer therapies targeting angiogenesis .
  • Antimicrobial Studies : Research into the antimicrobial properties showed promising results against various pathogens, indicating that derivatives could serve as effective treatments for infections caused by resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.